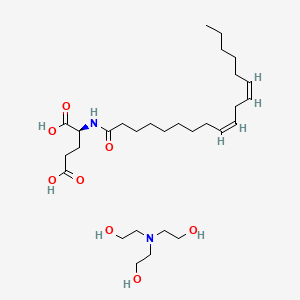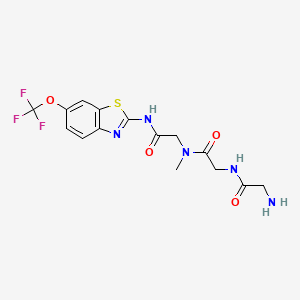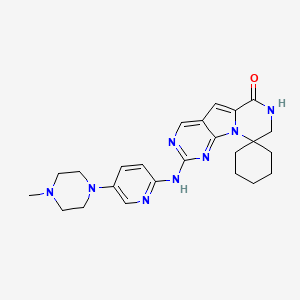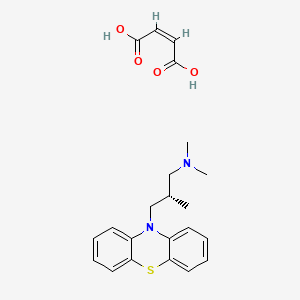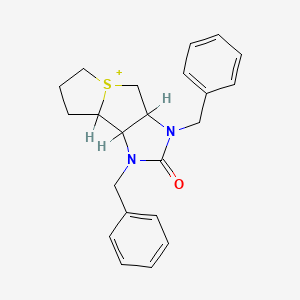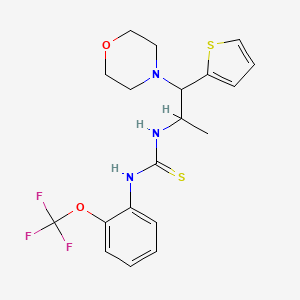![molecular formula C34H30Br2N4 B611545 17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide](/img/structure/B611545.png)
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide
Overview
Description
17,24-diaza-1,9-diazoniaheptacyclo[236229,16219,2213,7010,15026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide is a complex organic compound with a unique structure This compound is known for its intricate molecular arrangement and potential applications in various scientific fields
Mechanism of Action
Target of Action
UCL-1684 Br, also known as UCL 1684, primarily targets the apamin-sensitive Ca2±activated K+ channel (KCa2.1) . This channel is a type of small conductance calcium-activated potassium (SK) channel . The compound acts as a highly potent, non-peptidic blocker of these channels .
Mode of Action
UCL-1684 Br interacts with its targets by blocking the KCa2.1 and rKCa2.2 channels . It has been shown to produce direct atrial-selective inhibition of sodium channel current (INa) and shift SS inactivation of the cardiac sodium channels . This results in changes such as the induction of postrepolarization refractoriness (PRR), decrease in Vmax, increase in diastolic threshold of excitation (DTE), and extension of the shortest S1-S1 interval .
Biochemical Pathways
The primary biochemical pathway affected by UCL-1684 Br is the calcium-activated potassium channel pathway . By blocking these channels, the compound alters the flow of potassium ions, which can have downstream effects on various cellular processes, including the regulation of membrane potential and calcium signaling.
Pharmacokinetics
It’s known that the compound is a solid substance with a molecular weight of 65444 . It’s also soluble in DMSO up to 10 mM .
Result of Action
The molecular and cellular effects of UCL-1684 Br’s action include the prolongation of the effective refractory period (ERP) in an atrial-selective manner . This is secondary to the induction of postrepolarization refractoriness . In vivo studies have shown that UCL-1684 Br can increase the Wenckebach cycle length to 115.0±5.1% of the baseline value .
Biochemical Analysis
Biochemical Properties
UCL-1684 Br plays a significant role in biochemical reactions, particularly in the context of ion channels. It is known to interact with the apamin-sensitive Ca 2+ -activated K + channel (K Ca 2.1), blocking its function . This interaction involves binding to the channel, which inhibits the flow of potassium ions, thereby affecting the electrical activity of the cell .
Cellular Effects
The effects of UCL-1684 Br on cells are primarily related to its role as a blocker of the K Ca 2.1 channel . By inhibiting this channel, UCL-1684 Br can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
UCL-1684 Br exerts its effects at the molecular level through its interaction with the K Ca 2.1 channel . It binds to this channel, inhibiting its function and leading to changes in the electrical activity of the cell . This can result in alterations in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,24-diaza-1,9-diazoniaheptacyclo[236229,16219,2213,7010,15The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide has several scientific research applications:
Chemistry: It is used as a model compound to study complex molecular structures and their reactivity.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Medicine: Research is conducted on its potential use in drug development, particularly for targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,12,19,20,25,26-hexahydro-5,27:13,18:21,24-trietheno-11,7-metheno-7h-dibenzo[b,n][1,5,12,16]tetraazacyclotricosine-5,13-diium dibromide
- UCL-1684 Br (EVT-284785)
Uniqueness
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide is unique due to its complex structure and the specific arrangement of diaza and diazonia groups.
Properties
IUPAC Name |
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4.2BrH/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31;;/h1-20H,21-24H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNMQIKQVCWNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism remains unclear, research suggests UCL 1684 likely binds to the outer pore region of SK channels. [] This binding physically obstructs the flow of potassium ions through the channel, leading to channel blockade. []
ANone: Blocking SK channels with UCL 1684 increases neuronal excitability by reducing the afterhyperpolarization (AHP) that follows an action potential. [, ] This AHP reduction allows neurons to fire action potentials more readily.
ANone: The molecular formula of UCL 1684 is C34H28N4 • 2C2HF3O2. Its molecular weight is 738.6 g/mol. []
ANone: While specific spectroscopic data is not provided in the provided research, it's important to note that these compounds are typically characterized using techniques such as NMR and mass spectrometry. []
ANone: The provided research primarily focuses on the pharmacological characterization of UCL 1684 as a tool to study SK channels. Information regarding material properties, catalytic activity, environmental impact, or other aspects listed above are not discussed within the provided research context.
ANone: The discovery of UCL 1684 stemmed from research seeking potent and selective non-peptidic blockers of SK channels. Dequalinium, an antiseptic compound, demonstrated initial promise as a relatively potent SK channel blocker. [] This spurred further research leading to the design and synthesis of bis-quinolinium cyclophanes, with UCL 1684 emerging as a highly potent example. [, ]
ANone: The development and characterization of potent and selective SK channel blockers like UCL 1684 represent a crucial advancement in understanding the physiological and pathological roles of these channels. [] This knowledge can potentially be leveraged for developing novel therapeutic agents for various conditions, including myotonic muscular dystrophy, gastrointestinal dysmotilities, memory disorders, and others. [, , , ] Further research is crucial for validating these targets and addressing potential side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


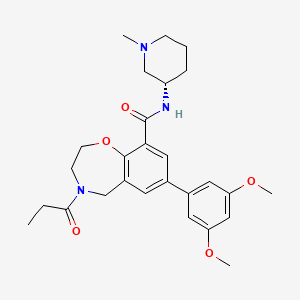

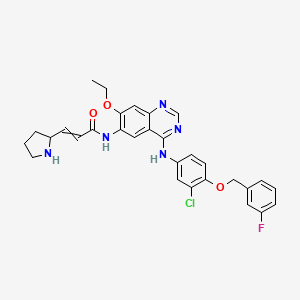
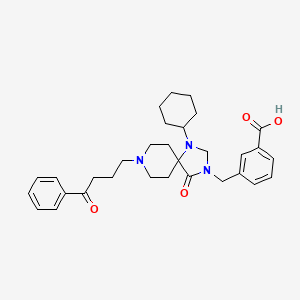
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
